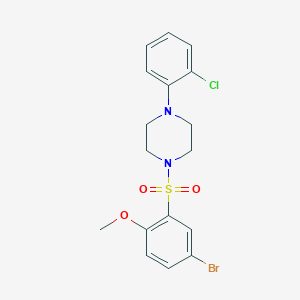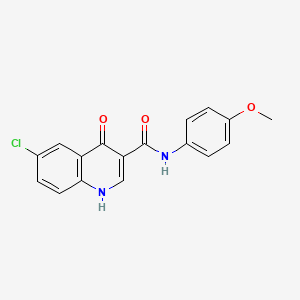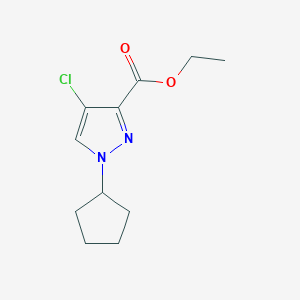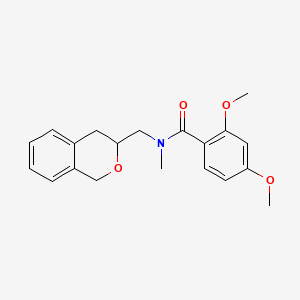
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BRL-15572 belongs to the class of piperazine derivatives, which have been studied for their effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine is not fully understood, but it is believed to act as a selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By blocking this receptor, 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine may have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine has been shown to have a number of biochemical and physiological effects in animal studies. These include changes in neurotransmitter levels, alterations in brain activity, and changes in gene expression. For example, one study found that 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine increased the expression of genes related to neuroplasticity and synaptic function in the hippocampus of rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine in scientific research is that it is a highly selective antagonist of the 5-HT1A receptor. This means that its effects can be more specifically targeted than other compounds that may have broader effects on neurotransmitter systems. However, one limitation of using 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine is that it has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Orientations Futures
There are a number of potential future directions for research on 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine. One area of interest is its potential use in the treatment of anxiety and depression. Further studies in animal models could help to elucidate the compound's mechanism of action and potential therapeutic applications. Additionally, research could be conducted to investigate the safety and efficacy of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine in humans, with the ultimate goal of developing a new treatment for these common mental health disorders.
Méthodes De Synthèse
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-chlorophenylpiperazine in the presence of a base. The resulting compound is then purified through a series of chromatography steps. This synthesis method has been described in detail in scientific literature.
Applications De Recherche Scientifique
1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine has been studied for its potential therapeutic applications in a variety of scientific research studies. One area of research has focused on the compound's effects on anxiety and depression. In a study conducted on rats, 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine was found to reduce anxiety-like behavior and increase social interaction. Another study found that 1-(5-Bromo-2-methoxybenzenesulfonyl)-4-(2-chlorophenyl)piperazine had antidepressant-like effects in mice.
Propriétés
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-(2-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-24-16-7-6-13(18)12-17(16)25(22,23)21-10-8-20(9-11-21)15-5-3-2-4-14(15)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZPIKCFVRUIGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2706097.png)
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2706098.png)
![(5-Methyl-1,2-oxazol-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2706099.png)
![7-chloro-4-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-8-methylquinoline-3-carboxamide](/img/structure/B2706101.png)

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2706105.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2706116.png)
![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)
